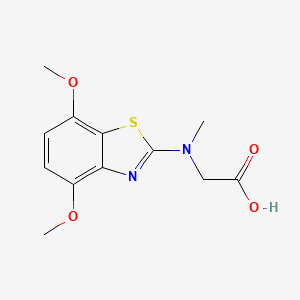

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Descripción

Propiedades

IUPAC Name |

2-[(4,7-dimethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-14(6-9(15)16)12-13-10-7(17-2)4-5-8(18-3)11(10)19-12/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNKPHIQMSJPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Cyclization

The benzothiazole ring is commonly synthesized by the cyclization of 2-aminothiophenol derivatives with suitable electrophiles. For the 4,7-dimethoxy substitution pattern, 4,7-dimethoxy-2-aminothiophenol or its precursors are used.

- Method: Reaction of 4,7-dimethoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid produces 4,7-dimethoxy-2-aminobenzothiazole derivatives through a thiocyanation and cyclization process.

- Conditions: The reaction is carried out under nitrogen atmosphere at room temperature, with careful addition of bromine to avoid over-oxidation. The product is isolated by neutralization and extraction.

Alternative Routes

- Knoevenagel condensation reactions involving thiazolidine-2,4-dione derivatives and aromatic aldehydes have been reported for benzothiazole derivatives but are more common for related compounds rather than this exact substitution.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4,7-Dimethoxyaniline + NH4SCN + Br2 (in glacial acetic acid) | Stirring at RT under N2, 24 h | 4,7-Dimethoxy-2-aminobenzothiazole |

| 2 | 4,7-Dimethoxy-2-aminobenzothiazole + Chloroacetyl chloride + Base | DCM solvent, RT | 2-Chloro-N-(4,7-dimethoxybenzothiazol-2-yl)acetamide |

| 3 | 2-Chloroacetamide intermediate + Methylglycine or methylamine | Ethanol, reflux or RT | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine |

Detailed Research Findings and Analysis

Reaction Yields and Purity

Spectroscopic Characterization

- IR Spectroscopy: Characteristic NH stretching bands around 3400 cm⁻¹ confirm amide formation.

- NMR Spectroscopy: Signals corresponding to methoxy groups (singlets near δ 3.6 ppm), aromatic protons, and methyl groups on nitrogen confirm substitution patterns.

- Mass Spectrometry: Molecular ion peaks at m/z 282 (M⁺) confirm molecular weight.

Reaction Mechanism Insights

- The thiocyanation involves electrophilic substitution on the aniline ring followed by intramolecular cyclization to form the benzothiazole ring.

- The acylation step proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, releasing HCl scavenged by the base.

- Nucleophilic substitution by methylglycine or methylamine displaces the chlorine atom, forming the final amide bond.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiocyanation & Cyclization | 4,7-Dimethoxyaniline, NH4SCN, Br2 | Glacial Acetic Acid | None (acidic medium) | RT | 85–96 | Requires inert atmosphere |

| Acylation | 2-Aminobenzothiazole, Chloroacetyl chloride | DCM | Triethylamine | RT | 75–85 | HCl scavenging essential |

| Alkylation/Substitution | Chloroacetamide intermediate, Methylglycine | Ethanol | None or mild base | RT to reflux | 70–90 | Controlled temperature improves selectivity |

Análisis De Reacciones Químicas

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and neuroprotective agents.

Mecanismo De Acción

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparación Con Compuestos Similares

Substituent Effects: Methoxy vs. Methyl Groups

The target compound’s 4,7-dimethoxy groups introduce polar, electron-donating effects via resonance, contrasting with the 5,7-dimethyl substituents in its dimethyl analog, which exert electron-donating inductive effects. This distinction impacts solubility, stability, and intermolecular interactions. For example:

Comparison with a Benzodithiazine Derivative

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, ) shares a sulfur-containing heterocycle but differs in scaffold (benzodithiazine vs. benzothiazole) and substituents (chloro, methyl, and sulfonyl groups). Key differences include:

The sulfonyl and chloro groups in Compound 2 contribute to its high thermal stability (evidenced by decomposition temperature) and distinct IR signatures. The target compound’s glycine moiety may confer unique hydrogen-bonding capabilities, relevant to biological interactions.

Pharmacological Potential and Structural Diversity

highlights benzothiazole derivatives with varied substituents, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) and a pyridopyridazine-linked analog (Example 24). These compounds demonstrate that:

- Substituent positioning (e.g., 4,7 vs. 5,7) alters electronic profiles and steric effects.

- Extended scaffolds (e.g., tetrahydroquinoline or pyridopyridazine) enhance target selectivity in pharmacological applications .

While specific activity data for the target compound are absent, analogs in suggest that methoxy groups at 4,7 positions could optimize binding to enzymes or receptors compared to methyl or chloro substituents.

Actividad Biológica

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of methoxy groups enhances its solubility and reactivity, making it a subject of interest for various biological studies. The compound is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes. By binding to the active sites of these enzymes, it can modulate their activity and influence metabolic pathways.

- Cellular Receptor Interaction : It may interact with cellular receptors that are critical for signal transduction pathways, thereby affecting cellular responses to external stimuli.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit antimicrobial activities. This compound has shown promising results against various pathogens due to its structural characteristics that enhance its interaction with microbial targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound has been evaluated for its effects on cancer cell lines such as MCF-7 and MDA-MB-231. It demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds related to benzothiazole structures have shown IC50 values ranging from 14.0 μM to 63.3 μM against these cancer cell lines .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and modulation of oxidative stress pathways. Studies have shown that treatment with this compound leads to DNA fragmentation in cancer cells, indicating activation of apoptotic mechanisms .

Case Studies

- Study on Anticancer Activity : A study focused on the anticancer effects of benzothiazole derivatives found that this compound exhibited strong inhibitory effects on MDA-MB-231 cells compared to non-malignant breast epithelial cells (MCF-10A). The selectivity towards cancer cells suggests potential for therapeutic applications in oncology .

- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of benzothiazole derivatives, this compound showed notable activity against ESKAPE pathogens and Candida species. This highlights its potential as a candidate for developing new antimicrobial agents.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction efficiency be optimized?

Synthesis typically involves coupling N-methylglycine derivatives with functionalized benzothiazole precursors. For example, alkylation or amidation reactions under reflux conditions with catalysts like glacial acetic acid can yield the target compound. Optimization includes:

- Solvent selection : Absolute ethanol or DMF improves solubility and reaction kinetics .

- Temperature control : Reflux at 80–100°C for 4–6 hours ensures completion while minimizing side products .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization enhances purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and benzothiazole protons (δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 313.08 [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers identify and quantify impurities in synthesized batches?

- HPLC with UV detection : Use C18 columns (acetonitrile/water + 0.1% TFA) to resolve impurities. Retention time comparison against standards is critical .

- LC-MS/MS : Detects trace byproducts (e.g., N-demethylated analogs or unreacted intermediates) at ppm levels .

Advanced Research Questions

Q. What mechanistic hypotheses exist for this compound’s potential biological activity, and how can they be tested?

The benzothiazole core may interact with enzymatic targets (e.g., kinases or proteases). Proposed methods:

- Enzyme inhibition assays : Measure IC₅₀ values against recombinant enzymes (e.g., acetylcholinesterase) using fluorogenic substrates .

- Molecular docking : Simulate binding modes with AutoDock Vina to prioritize target validation .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Q. How should researchers address contradictions in reported spectral data or crystallographic parameters?

- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆); always report solvent conditions .

- Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in methoxy groups .

- Batch variability : Compare multiple synthetic batches via PCA analysis of FT-IR spectra to identify systematic errors .

Methodological Considerations

- Crystallography : SHELX software (SHELXL/SHELXD) is recommended for refining crystal structures, particularly for resolving twinning or high thermal motion in the benzothiazole ring .

- Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.